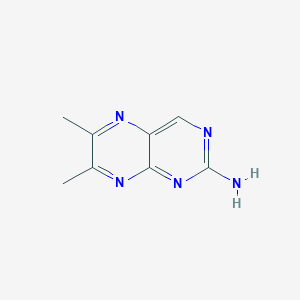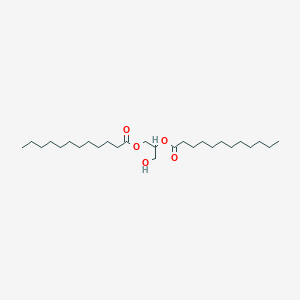
2,4-Thiophenedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
6-Methylnicotinamide can be synthesized through several methods. One common synthetic route involves the methylation of nicotinic acid. In this process, nicotinic acid reacts with a methylating agent such as methyl iodide under basic conditions to produce 6-Methylnicotinamide . Another method involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by hydrolysis to yield 6-Methylnicotinamide .
Chemical Reactions Analysis
6-Methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylpyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a metabolite in various biochemical pathways and is involved in cellular energy metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Methylnicotinamide involves its role as a metabolite in the nicotinamide adenine dinucleotide (NAD) pathway. It is involved in the formation of NAD and NADP, which are essential cofactors in cellular respiration and energy production . The compound interacts with various enzymes and proteins, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
6-Methylnicotinamide is similar to other nicotinamide derivatives, such as:
1-Methylnicotinamide: Another derivative with similar metabolic functions but different pharmacological properties.
Compared to these compounds, 6-Methylnicotinamide has unique properties due to the presence of a methyl group at the 6-position, which can influence its reactivity and biological activity .
Properties
CAS No. |
18853-41-3 |
|---|---|
Molecular Formula |
C6H2N2S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H |
InChI Key |
IZXOWBGBNVBNRE-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C#N)C#N |
Canonical SMILES |
C1=C(SC=C1C#N)C#N |
Synonyms |
2,4-Thiophenedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)







